molecular formula C15H12N2O B1347258 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone CAS No. 66838-69-5

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone

Cat. No. B1347258
CAS RN: 66838-69-5
M. Wt: 236.27 g/mol
InChI Key: DROIEDFLBXSKRS-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is a member of the class of benzimidazoles . It is a compound that has a role as a geroprotector . It is a member of benzimidazoles, a substituted aniline, and a primary arylamine .


Synthesis Analysis

The synthesis of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The yield of all benzimidazole derivatives was found to be in the range of 75 – 94% .


Molecular Structure Analysis

The molecular structure of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone was confirmed on the basis of FT-IR, UV–Vis, 1 H-, 13 C–NMR, inductively coupled plasma and elemental analyses (C, H, and N) .


Chemical Reactions Analysis

The chemical reactions of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone involve the interaction with sequence-specific DNA . The binding constant (K), toxicity (S%) and thermodynamic parameters, i.e., Gibbs free energy (ΔG°) of 2-Bip-DNA complexes were evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone include a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol .

Scientific Research Applications

DNA Interaction and Cellular Staining

One significant application of benzimidazole derivatives is their interaction with DNA and their use in cellular staining. Hoechst 33258, a related synthetic dye, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it invaluable for fluorescent DNA staining, which is crucial in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Beyond staining, Hoechst analogues are also explored for their radioprotective and topoisomerase inhibitory activities, indicating their potential in rational drug design and as models for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Chemistry and Properties of Benzimidazole Complexes

The chemistry of benzimidazole derivatives, especially those involving pyridine and benzthiazol, is another area of interest. These compounds demonstrate a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Their complex formation abilities suggest potential for further investigation into unknown analogues and their applications (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

In pharmacology, benzazoles and their derivatives exhibit a variety of biological activities, with some still in clinical use. The diversity of activities includes cytotoxic effects, inhibition of cell proliferation via angiogenesis and apoptosis, highlighting the therapeutic potential of 2-guanidinobenzazoles as potential therapeutic agents. These studies emphasize the importance of synthetic chemistry in developing compounds with modified biological activities (Rosales-Hernández et al., 2022).

Synthetic Methodologies

The development of synthetic methodologies for related compounds, such as 6H-benzo[c]chromen-6-ones, which have considerable pharmacological importance, also represents an important research area. These compounds are core structures in many secondary metabolites and the synthetic procedures reviewed highlight the need for efficient and straightforward methods to access these compounds, underscoring their pharmacological significance (Mazimba, 2016).

Biological and Pharmacological Properties

Moreover, benzimidazole fungicides and their mechanism of action offer insights into their biological impact. As specific inhibitors of microtubule assembly, these compounds act by binding to tubulin, playing a critical role in fungal cell biology and molecular genetics. This research aids in understanding microtubule organization and function, with implications for agriculture and medicine (Davidse, 1986).

Future Directions

The future directions for 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone could involve further investigation of its effects on DNA and its potential use as a new DNA hybridization indicator due to its distinct effects on ssDNA and dsDNA . Additionally, it could be used as a drug molecule for its DNA effect .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROIEDFLBXSKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325416
Record name 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone

CAS RN

66838-69-5
Record name 66838-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.73 g (0.01 mol) of the compound of Example I are refluxed 2 h in 115 ml concentrated hydrochloric acid. The mixture is cooled to rT and concentrated under vacuum. The residue is washed with petrol ether and the product is filtered, stirred with toluene and filtered again, washed with petrol ether, filtered and dried to yield 3.6 g (96% o.th.) 2-(1H-Benzimidazol-2-yl)-1-phenylethanone.
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One

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